

Active Phytochemicals in Padma 28: A Technical Guide

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Compound of Interest

Compound Name: Padma 28

Cat. No.: B1168819

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This in-depth technical guide provides a comprehensive overview of the active phytochemicals present in **Padma 28**, a complex herbal formulation rooted in Tibetan medicine. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of the formulation's key bioactive compounds, their quantification, the experimental protocols for their analysis, and their influence on critical signaling pathways.

Introduction to Padma 28

Padma 28 is a multi-herb and mineral preparation that has been the subject of scientific research for its anti-inflammatory, antioxidant, and immunomodulatory properties.^{[1][2]} Its therapeutic effects are attributed to the synergistic action of a wide array of phytochemicals. The main classes of active substances in **Padma 28** include bioflavonoids, tannins, phenolic acids, phenolic alcohols, and terpenoids.^{[1][2]} This guide delves into the specific phytochemical constituents of its 22 ingredients, providing available quantitative data and methodologies for their analysis.

Phytochemical Composition of Padma 28

Ingredients

Padma 28 is composed of 20 herbal ingredients, calcium sulfate, and camphor. The complex nature of this formulation results in a diverse phytochemical profile. While quantitative data for the complete **Padma 28** formulation is not readily available in a single source, this section

summarizes the known active phytochemicals and their quantities as reported in studies of its individual components.

Table 1: Quantitative Analysis of Key Phytochemicals in Padma 28 Ingredients

Plant Ingredient	Part Used	Phytochemical Class	Analyte	Concentration (mg/g dry weight, unless specified)	Reference(s)
Aegle marmelos	Fruit	Phenolics, Flavonoids	Total Phenolics	9.84 - 49.00	[2][3]
Total Flavonoids	1.09 - 11.89	[2][3]			
Gallic Acid	Present (quantified by HPTLC)	[4]			
Quercetin	Present (quantified by HPTLC)	[4]			
Calendula officinalis	Flower	Phenolics, Flavonoids, Carotenoids	Total Phenolics	-	[5]
Total Flavonoids	-	[5]			
β-carotene	97 - 637 μg/100g	[5]			
Saussurea lappa	Root	Phenolics, Flavonoids, Terpenoids	Total Phenolics	12.34 - 345.0	[6][7][8]
Total Flavonoids	16.2 - 67.60	[6][7][8]			
Costunolide	52.01% of essential oil	[9]			
Sida cordifolia	Aerial parts	Alkaloids, Flavonoids	Total Alkaloids	1.99 mg/kg	[1][10]

Total Flavonoids	0.92 mg/kg	[1][10]			
Terminalia chebula	Fruit	Phenolics, Tannins	Total Phenolics	21.39 - 72.46	[11]
Total Tannins	222.45 - 423.82 mg/100g	[12]			
Plantago lanceolata	Aerial parts	Phenolics, Flavonoids	Total Phenolics	3.55 (significant difference from P. major)	[13]
Fumaric acid	4486.80 µg/L in extract	[14]			
Polygonum aviculare	Herb	Flavonoids	Total Flavonoids	0.70 - 2.20%	[15][16]
Pterocarpus santalinus	Heartwood, Bark	Phenolics, Tannins, Flavonoids	Total Phenols (Heartwood)	3.60	
Total Tannins (Bark)	12.58				
Total Flavonoids (Bark)	4.47				
Syzygium aromaticum	Flower Bud	Phenolics	Total Phenolics	407.69	[17]

Note: The reported values are from studies on individual plants and may vary depending on the specific plant variety, geographical location, extraction method, and analytical technique used. The data provides an estimate of the potential phytochemical content contributed by each herb to the **Padma 28** formula.

Experimental Protocols

This section outlines detailed methodologies for the quantification of key phytochemical classes and the assessment of the biological activity of **Padma 28** or its constituent herbs.

Quantification of Total Phenolic Content (Folin-Ciocalteu Method)

This method is widely used to determine the total phenolic content in plant extracts.

Principle: The Folin-Ciocalteu reagent contains phosphomolybdate and phosphotungstate, which are reduced by phenolic compounds in an alkaline medium to produce a blue-colored complex. The intensity of the color is proportional to the amount of phenolic compounds present and is measured spectrophotometrically.

Protocol:

- **Sample Preparation:** Prepare a methanolic or aqueous extract of the plant material.
- **Reagents:**
 - Folin-Ciocalteu reagent (10% v/v)
 - Sodium carbonate solution (7.5% w/v)
 - Gallic acid standard solutions (in methanol or water) at various concentrations (e.g., 0-500 µg/mL) to construct a calibration curve.
- **Procedure:**
 1. To 0.5 mL of the plant extract, add 2.5 mL of 10% Folin-Ciocalteu reagent.
 2. Incubate for 5 minutes at room temperature.
 3. Add 2.0 mL of 7.5% sodium carbonate solution.
 4. Incubate the mixture in the dark at room temperature for 60 minutes.

5. Measure the absorbance at 765 nm using a spectrophotometer.
 6. Prepare a blank using the extraction solvent instead of the sample.
 7. Construct a standard curve using the gallic acid standards.
- Calculation: Determine the total phenolic content of the sample from the calibration curve and express the results as mg of gallic acid equivalents (GAE) per gram of dry extract.

Quantification of Total Flavonoid Content (Aluminum Chloride Colorimetric Method)

This method is commonly used for the determination of total flavonoid content.

Principle: Aluminum chloride forms a stable acid complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols. The complex has a characteristic color that can be measured spectrophotometrically.

Protocol:

- Sample Preparation: Prepare a methanolic or ethanolic extract of the plant material.
- Reagents:
 - Aluminum chloride (2% in methanol)
 - Sodium acetate solution (1 M)
 - Quercetin or Rutin standard solutions (in methanol or ethanol) at various concentrations (e.g., 0-100 µg/mL) for the calibration curve.
- Procedure:
 1. Mix 1 mL of the plant extract with 1 mL of 2% aluminum chloride solution.
 2. Add 1 mL of 1 M sodium acetate solution.
 3. Incubate at room temperature for 30 minutes.

4. Measure the absorbance at 420 nm.
 5. Prepare a blank using the extraction solvent.
 6. Construct a standard curve using the quercetin or rutin standards.
- Calculation: Calculate the total flavonoid content from the standard curve and express the results as mg of quercetin equivalents (QE) or rutin equivalents (RE) per gram of dry extract.

High-Performance Liquid Chromatography (HPLC) for Phytochemical Profiling

HPLC is a powerful technique for the separation, identification, and quantification of specific phytochemicals.

Principle: The sample is passed through a column packed with a stationary phase. A mobile phase is pumped through the column, and the different components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector is used to identify and quantify the separated compounds.

General Protocol (Example for Flavonoids and Phenolic Acids):

- **Sample Preparation:** Prepare a filtered extract of the plant material (e.g., in methanol/water).
- **Instrumentation:** An HPLC system equipped with a pump, injector, column oven, and a diode array detector (DAD) or UV-Vis detector.
- **Chromatographic Conditions:**
 - **Column:** C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
 - **Mobile Phase:** A gradient of two solvents, typically (A) acidified water (e.g., with 0.1% formic acid) and (B) acetonitrile or methanol.
 - **Flow Rate:** 1.0 mL/min.
 - **Injection Volume:** 10-20 μ L.

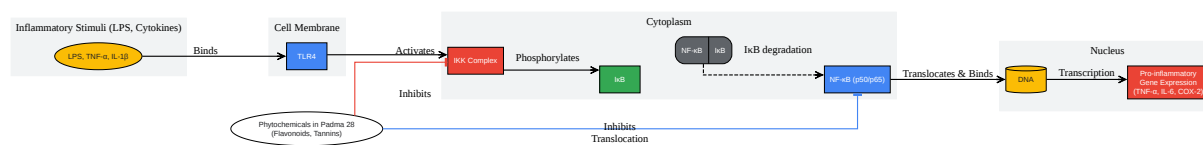
- Detection: DAD detection at multiple wavelengths (e.g., 280 nm for phenolic acids, 320 nm for cinnamic acid derivatives, and 360 nm for flavonoids).
- Quantification: Identify and quantify compounds by comparing their retention times and UV spectra with those of authentic standards. Create calibration curves for each standard to determine the concentration in the sample.

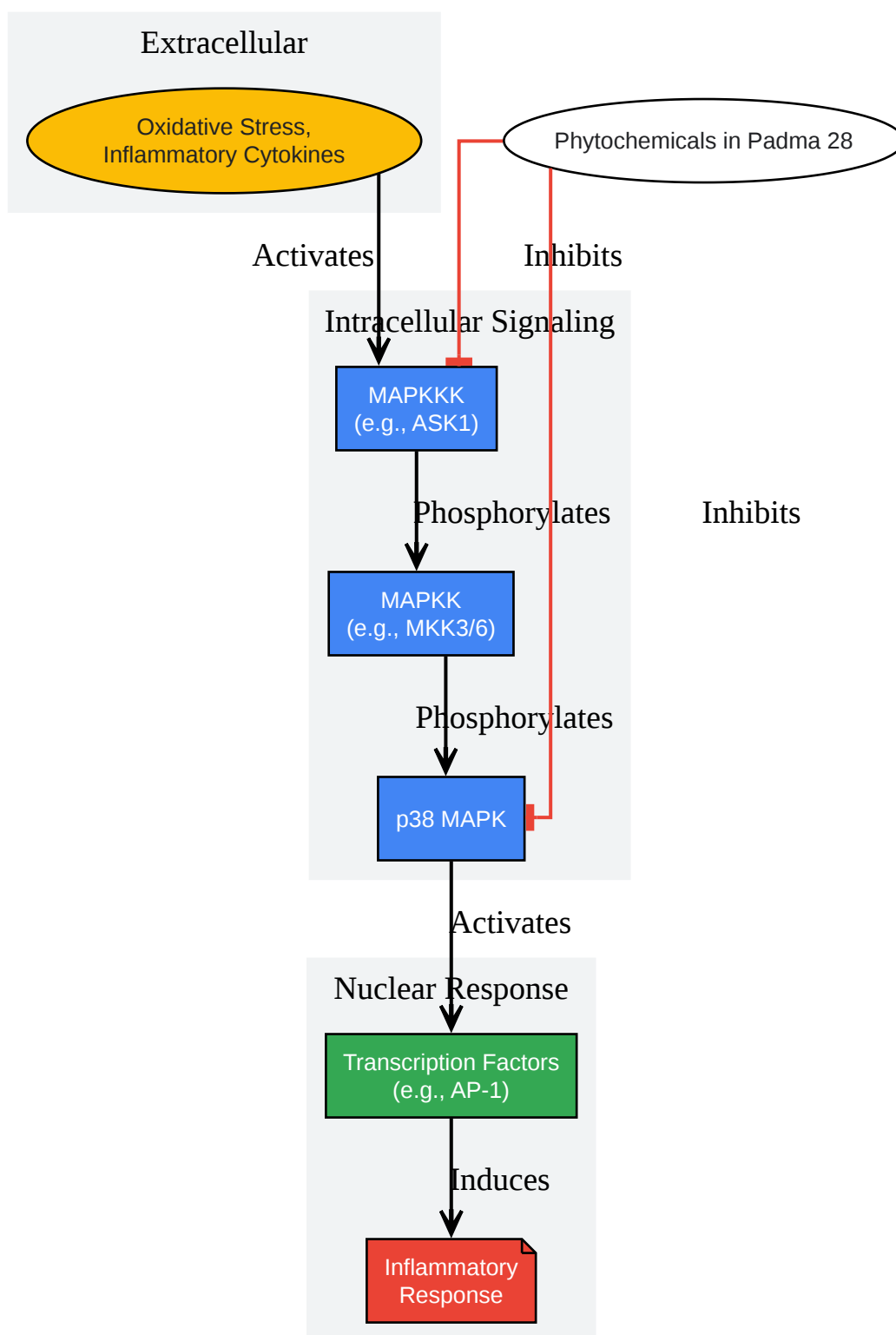
Signaling Pathways and Mechanisms of Action

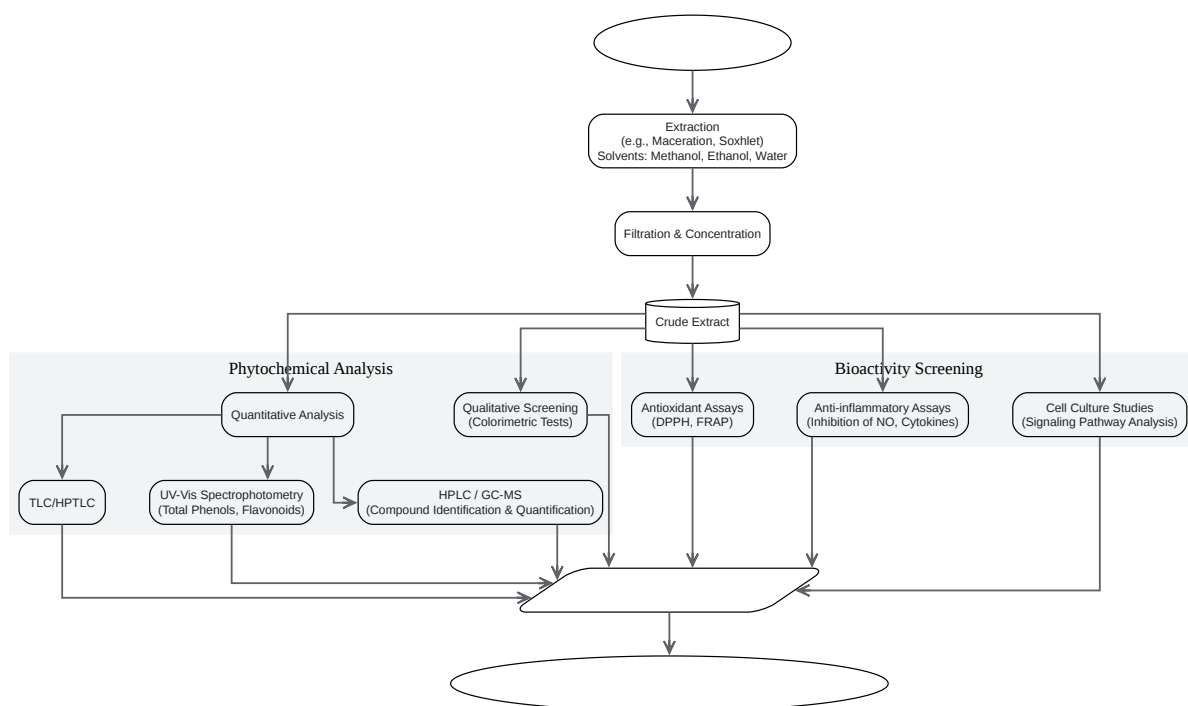
The therapeutic effects of **Padma 28** are attributed to its ability to modulate various cellular signaling pathways, primarily those involved in inflammation and oxidative stress. The rich content of flavonoids and tannins in its constituent herbs plays a crucial role in these modulatory effects.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.^[1] Flavonoids and tannins have been shown to inhibit the NF-κB signaling pathway.^[1]







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